2,6-Dimethyl-4-p-tolylamino-phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-(4-methylanilino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-6-13(7-5-10)16-14-8-11(2)15(17)12(3)9-14/h4-9,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJKSGRGQVRXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C(=C2)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Evolution of Synthetic Strategies for 2,6-Dimethyl-4-p-tolylamino-phenol
The construction of the this compound molecule involves the formation of a crucial carbon-nitrogen (C-N) bond, linking a p-toluidine (B81030) moiety to a 2,6-dimethylphenol (B121312) core. The approaches to forge this bond have evolved significantly over time.
Historical Perspectives on Aminophenol and Anilino-phenol Synthesis
Historically, the synthesis of aminophenols and their N-aryl derivatives relied on robust, multi-step processes. Early methods for producing simple aminophenols, the foundational structures for more complex derivatives, typically involved the reduction of the corresponding nitrophenols. youtube.comlibretexts.org This was commonly achieved using reducing agents like iron in an acidic medium or through catalytic hydrogenation. fishersci.co.uk For instance, the industrial synthesis of 4-aminophenol (B1666318) has traditionally been accomplished by the reduction of p-nitrophenol. fishersci.co.uk
The synthesis of anilino-phenols, or N-aryl-aminophenols, often necessitated the reaction of an aminophenol with an aryl halide under forceful conditions, a process known as nucleophilic aromatic substitution (SNAr). fishersci.co.uknih.gov Another classical approach is the Ullmann condensation, which involves the copper-promoted coupling of an aryl halide with an amine or phenol (B47542). wikipedia.orgorganic-chemistry.org These early methods, while foundational, frequently required high temperatures, stoichiometric amounts of metal reagents, and were often limited by low yields and a narrow substrate scope, particularly with sterically hindered or electronically deactivated substrates. wikipedia.org The direct amination of phenols to anilines was also explored but generally demanded harsh, high-temperature, gas-phase conditions. nih.gov
Contemporary Catalytic Approaches (e.g., C-N Cross-Coupling) for this compound Formation
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of diarylamines, providing efficient and versatile routes to compounds like this compound. The most prominent of these are the Palladium-catalyzed Buchwald-Hartwig amination and the modern variations of the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig amination has become a cornerstone for C-N bond formation. wikipedia.orgnih.gov This reaction utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an amine. For the synthesis of this compound, this would involve the coupling of 4-halo-2,6-dimethylphenol (where the halogen is typically I, Br, or Cl) with p-toluidine. The choice of ligand is critical for the reaction's success, with increasingly sophisticated and sterically demanding ligands being developed to handle challenging substrates and improve reaction rates and yields under milder conditions. nih.govuwindsor.ca
The Ullmann condensation has also seen significant advancements. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols employ soluble copper catalysts with various ligands, allowing the reaction to proceed at lower temperatures with catalytic amounts of copper. wikipedia.orgmdpi.com The synthesis of this compound via this method would similarly involve the reaction between a 4-halo-2,6-dimethylphenol and p-toluidine, promoted by a copper catalyst.
Below is a table summarizing typical catalytic systems for these contemporary approaches.
| Reaction | Catalyst Precursor | Ligand Examples | Base Examples | Solvent Examples |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BINAP, dppf | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Ullmann Condensation | CuI, Cu₂O, Cu(OAc)₂ | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO, NMP |
This table presents common components for the respective reactions, based on established literature for diarylamine synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.orguwindsor.caorganic-chemistry.org
Metal-Free and Green Chemistry Synthetic Protocols
In line with the principles of green chemistry, efforts have been directed towards developing synthetic routes that avoid heavy metals and harsh organic solvents. mdpi.com For the synthesis of anilino-phenols, several metal-free strategies have emerged.
One such approach is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution. nih.govresearchgate.net This method can be used to convert phenols into anilines in a one-pot reaction, often under milder conditions than traditional cross-coupling reactions. researchgate.net The synthesis of this compound could potentially be achieved by first reacting 2,6-dimethylphenol with a suitable reagent to introduce a linking group that facilitates the intramolecular rearrangement with p-toluidine.
Microwave-assisted organic synthesis represents another green approach, often leading to significantly reduced reaction times and improved yields, sometimes even in the absence of a catalyst or organic solvent. tandfonline.com The application of microwave irradiation to nucleophilic aromatic substitution reactions of activated aryl halides with amines has been shown to be effective. tandfonline.com Furthermore, the use of Brønsted acidic ionic liquids as recyclable catalysts for Friedel-Crafts type reactions offers a solvent-free and environmentally benign alternative for certain C-C and potentially C-N bond formations. rsc.org
Detailed Mechanistic Elucidation of Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting outcomes. The formation of this compound can proceed through different mechanistic manifolds, primarily radical and nucleophilic pathways.
Radical Pathways in Synthesis of this compound and Related Compounds
Radical mechanisms, while less common for the direct synthesis of diarylamines, can play a significant role. A recently developed method for preparing diarylamines involves a nitrosonium ion (NO⁺)-initiated C-N bond formation. bohrium.comacs.org In this process, an electron-rich arene is first converted to a nitrosoarene, which then reacts with another arene molecule. acs.orgresearchgate.net The reaction proceeds through intermediates that can be described as radical cations, ultimately leading to the diarylamine after a reduction step. acs.org
Diarylamines themselves are well-known radical-trapping antioxidants. nih.gov Their antioxidant activity involves the formation of a stabilized aminyl radical. The study of these radical species and their subsequent reactions, such as the decomposition of derived alkoxyamines, provides insight into the potential for radical-mediated side reactions or even designed synthetic pathways. nih.gov Some palladium-catalyzed reactions, typically thought to proceed via organometallic cycles, can also involve single-electron transfer (SET) steps, leading to radical intermediates, especially when using electron-rich ligands. acs.org
Nucleophilic Substitution Mechanisms in Substituted Phenol Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for the synthesis of substituted phenols and anilines. youtube.comchemistrysteps.com This pathway is particularly relevant when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. libretexts.org The mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, which restores the aromaticity of the ring. chemistrysteps.com
For a substrate like 4-halo-2,6-dimethylphenol, direct SNAr with p-toluidine would be challenging due to the lack of strong electron-withdrawing groups to activate the ring. However, in copper-catalyzed Ullmann-type reactions, the mechanism is thought to involve the formation of a copper(I) amide from p-toluidine, which then undergoes oxidative addition to the copper center with the 4-halo-2,6-dimethylphenol, followed by reductive elimination to form the C-N bond. wikipedia.orgorganic-chemistry.org
In the absence of activating groups or a metal catalyst, SNAr can sometimes proceed via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate, although this typically requires very strong basic conditions. libretexts.orgchemistrysteps.com
Kinetic and Thermodynamic Parameters Influencing Synthetic Efficiency
The synthetic efficiency of this compound is profoundly influenced by various kinetic and thermodynamic parameters. While specific quantitative data for this exact molecule is not extensively published, the principles governing related C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, provide a robust framework for understanding these influences. wikipedia.orgnih.gov
Reaction Kinetics: The rate of formation of this compound is largely dependent on the chosen catalytic system and reaction conditions. In palladium-catalyzed Buchwald-Hartwig amination, the reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.orgyoutube.com The rates of these individual steps are influenced by several factors:
Catalyst and Ligand: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are known to accelerate the rate-limiting oxidative addition and reductive elimination steps. youtube.comresearchgate.net The steric bulk of these ligands promotes the formation of monoligated, highly reactive palladium(0) species, while their electron-donating nature facilitates the oxidative addition of the aryl halide and the final reductive elimination.
Base: The base plays a crucial role in the deprotonation of the amine, generating the more nucleophilic amide. The strength and solubility of the base (e.g., sodium tert-butoxide, potassium carbonate) can significantly affect the reaction rate. A stronger base will lead to a higher concentration of the active nucleophile, but can also promote side reactions if not chosen carefully.
Temperature: As with most chemical reactions, temperature has a significant impact on the reaction rate. Higher temperatures generally increase the rate of reaction by providing the necessary activation energy for the key steps in the catalytic cycle. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.
Solvent: The solvent's polarity and ability to dissolve the reactants and catalyst are important. Aprotic solvents like toluene, dioxane, and THF are commonly used in Buchwald-Hartwig reactions. libretexts.org
Bond Energies: The formation of the new C-N and H-X bonds (where X is the halide) is generally more energetically favorable than the starting C-X and N-H bonds, driving the reaction forward.
Equilibrium: While the reaction is generally considered irreversible, particularly with the appropriate choice of base to neutralize the generated acid, the position of the equilibrium can be influenced by the relative stability of reactants and products. The formation of the highly conjugated and stable this compound product provides a strong thermodynamic driving force.
The following table summarizes the key parameters and their general effects on the synthesis of diarylamines like this compound.
| Parameter | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) | General Considerations |
| Catalyst/Ligand | High (accelerates key steps) | Indirect (can influence side reactions affecting yield) | Bulky, electron-rich phosphine ligands are often optimal. |
| Base | High (generates active nucleophile) | High (drives reaction by neutralizing acid by-product) | Strength and solubility must be matched to the substrates. |
| Temperature | High (increases reaction velocity) | Moderate (can affect equilibrium position and side reactions) | Optimization is required to balance rate and selectivity. |
| Solvent | Moderate (influences solubility and catalyst stability) | Low | Aprotic, non-coordinating solvents are generally preferred. |
Divergent Synthesis of this compound Derivatives
The core structure of this compound offers multiple sites for structural modification, allowing for the divergent synthesis of a library of derivatives. These modifications can be targeted at the phenolic ring, the tolyl ring, or the amine nitrogen.
Strategies for Structural Diversification via Aromatic Substitution
Electrophilic aromatic substitution is a powerful tool for introducing new functional groups onto the aromatic rings of this compound. The existing substituents will direct the position of the incoming electrophile.
On the Phenolic Ring: The hydroxyl and the amino groups are strong activating, ortho-, para-directing groups. The two methyl groups at positions 2 and 6 provide significant steric hindrance around the hydroxyl group. The para-position is occupied by the tolylamino group. Therefore, electrophilic substitution will be directed to the positions ortho to the amino group (positions 3 and 5). The steric bulk of the tolylamino group and the adjacent methyl groups may influence the regioselectivity between these two positions. Common electrophilic substitution reactions that could be employed include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using nitric acid in the presence of a scavenger to prevent oxidation.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the strongly activating nature of the ring may lead to over-alkylation or other side reactions.
On the Tolyl Ring: The tolyl ring is activated by the methyl group (ortho-, para-directing) and the amino group (ortho-, para-directing). The para-position is occupied by the methyl group. Therefore, electrophilic substitution will be directed to the positions ortho to the methyl group and ortho/meta to the amino group. The interplay of these directing effects will determine the final regiochemical outcome.
Stereoselective and Regioselective Considerations in Derivative Synthesis
Stereoselectivity: The synthesis of this compound itself does not typically generate stereocenters. However, the introduction of chiral moieties in subsequent derivatization steps would necessitate stereoselective control. For instance, if a derivative were to be synthesized that incorporates a stereocenter, enantioselective or diastereoselective methods would be required. The synthesis of certain 2,6-disubstituted phenol derivatives has been shown to proceed with stereoselectivity. nih.govnih.gov
Regioselectivity: As discussed in the previous section, regioselectivity is a critical consideration in the derivatization of this compound. The directing effects of the existing substituents govern the position of newly introduced functional groups.
Control of Regioselectivity: Achieving high regioselectivity in electrophilic aromatic substitutions can be challenging due to the presence of multiple activating groups. The choice of reaction conditions (temperature, solvent, catalyst) can sometimes be tuned to favor one regioisomer over another. For instance, in the chlorination of phenols, the choice of a specific thiourea (B124793) catalyst has been shown to dramatically influence the ortho/para selectivity. scientificupdate.com In cases where direct substitution provides poor regioselectivity, a directed metalation-substitution strategy could be employed. For example, the hydroxyl group could be used as a directing group to achieve ortho-functionalization.
The following table outlines potential derivatization reactions and the key stereoselective and regioselective considerations.
| Reaction Type | Target Ring | Expected Regiochemistry | Stereoselective Considerations | Regioselective Control Strategies |
| Halogenation | Phenolic | 3- and 5- positions | Not applicable unless a chiral halogenating agent is used. | Choice of halogenating agent and reaction conditions. |
| Nitration | Tolyl | Ortho to the methyl group | Not applicable. | Careful control of reaction conditions to avoid polysubstitution. |
| Friedel-Crafts Acylation | Phenolic | 3- and 5- positions | Not applicable. | Use of bulky catalysts to favor the less hindered position. |
| Directed ortho-Metalation | Phenolic | 3- and 5- positions | Not applicable unless a chiral ligand is used on the metal. | Use of a directing group to achieve high regioselectivity. |
Reactivity, Reaction Mechanisms, and Electronic Properties Studies
Redox Chemistry of 2,6-Dimethyl-4-p-tolylamino-phenol
The redox behavior of this compound is dictated by the presence of both a sterically hindered phenol (B47542) group and a secondary arylamine moiety. These functional groups are known to be electrochemically active and can participate in electron transfer processes.
Electrochemical Characterization and Redox Potentials
Specific electrochemical data for this compound is not extensively available in the public domain. However, the redox properties can be inferred from the behavior of its parent structures: 2,6-dimethylphenol (B121312) and p-toluidine (B81030). Sterically hindered phenols like 2,6-dimethylphenol are known to undergo oxidation to form phenoxyl radicals. The presence of the electron-donating p-tolylamino group at the 4-position is expected to lower the oxidation potential of the phenolic hydroxyl group, making it more susceptible to oxidation compared to 2,6-dimethylphenol itself.
Table 1: Physicochemical Properties of Parent Compounds
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dimethylphenol | 2,6-dimethylphenol | C₈H₁₀O | 122.16 | 46-48 | 203 |
| p-Toluidine | 4-methylaniline | C₇H₉N | 107.15 | 43-45 | 200.4 |
Note: This data is for the parent compounds and is provided for contextual reference.
Investigation of Electron Transfer Pathways and Radical Species Formation (in chemical systems)
The oxidation of this compound is anticipated to proceed via a one-electron transfer from the phenolic oxygen, forming a stabilized phenoxyl radical. The stability of this radical is enhanced by the steric hindrance provided by the two methyl groups at the ortho positions, which prevent rapid dimerization or other degradation pathways. Furthermore, the p-tolylamino substituent can participate in delocalizing the unpaired electron through resonance, further stabilizing the radical species. Electron Spin Resonance (ESR) spectroscopy would be the ideal technique to identify and characterize such radical intermediates, although specific ESR studies on this compound are not readily found in the literature.
Interactions with Chemical Oxidants and Reductants
In the presence of chemical oxidants, this compound is expected to undergo oxidation. The nature of the product will depend on the strength of the oxidizing agent and the reaction conditions. Mild oxidants may lead to the formation of the corresponding phenoxyl radical. Stronger oxidants could potentially lead to the formation of quinone-imine type structures through further oxidation of the phenoxyl radical and the arylamine moiety.
Information regarding the interaction of this specific compound with chemical reductants is scarce. Generally, the phenol and aniline (B41778) moieties are relatively stable to reduction under standard conditions.
Advanced Reaction Studies and Chemical Transformations
The bifunctional nature of this compound, containing both a nucleophilic phenol and a secondary aniline, opens up possibilities for a variety of chemical transformations.
Amination and Arylation Reactions Involving the Phenol and Aniline Moieties
The secondary amine functionality in this compound can undergo N-arylation reactions, such as the Buchwald-Hartwig amination, with aryl halides in the presence of a palladium catalyst to form triarylamines. Similarly, the phenolic hydroxyl group could potentially undergo O-arylation, though the steric hindrance from the adjacent methyl groups might impede this transformation. The aniline moiety itself can be synthesized through the amination of a corresponding aryl halide with p-toluidine. For instance, the reaction of 4-halo-2,6-dimethylphenol with p-toluidine under catalytic conditions could yield the target molecule.
Cyclization and Condensation Reactions Leading to Complex Architectures
While specific studies on the cyclization and condensation reactions of this compound are not widely reported, its structure suggests potential for such transformations. For example, intramolecular cyclization could potentially lead to the formation of heterocyclic structures, although this would likely require harsh conditions or specific catalytic systems. Condensation reactions with carbonyl compounds are also conceivable, involving either the phenolic ring or the amino group, leading to more complex molecular architectures. However, without experimental data, these remain theoretical possibilities.
Intramolecular Electronic Structure and Delocalization
The electronic properties of this compound are governed by the interplay of inductive and resonance effects of its various substituents, which in turn influences the aromaticity of its two phenyl rings.
The electronic character of the substituents on both the phenolic and aniline rings dictates the electron density distribution within the molecule. This can be understood by considering the inductive and resonance (or mesomeric) effects of each group.
Amino (-NH-) Group: Similar to the hydroxyl group, the nitrogen atom is electronegative and has a -I effect. Its lone pair can also be delocalized into the aromatic ring, leading to a strong +M effect. sci-hub.se This makes the amino group a powerful activating group.
Methyl (-CH₃) Groups: Alkyl groups are electron-donating through an inductive effect (+I). oup.comviu.ca They also exhibit hyperconjugation, which further donates electron density into the aromatic ring.
Tolyl Group: The tolyl group itself contains a methyl substituent on an aniline ring system. This methyl group has a +I effect on the aniline ring.
In this compound, the phenolic ring is highly activated due to the combined electron-donating effects of the hydroxyl group (+M > -I) and the two ortho-methyl groups (+I). The para-tolylamino group also contributes a significant electron-donating resonance effect (+M) to this ring. The aniline ring is activated by the amino linkage (+M) and the para-methyl group (+I).
The relative strength of these effects can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σmeta | σpara | Dominant Effect |
|---|---|---|---|
| -OH | +0.10 | -0.37 | +M > -I |
| -NH₂ | -0.16 | -0.66 | +M > -I |
| -CH₃ | -0.07 | -0.17 | +I, Hyperconjugation |
Table 1: Selected Hammett Substituent Constants. viu.ca
The negative σpara values for the -OH, -NH₂, and -CH₃ groups indicate their electron-donating character at the para position, which is relevant for the substitution pattern in this compound. The strong electron-donating nature of these substituents increases the electron density on the aromatic rings, influencing their reactivity and the aromaticity.
Aromaticity is a key concept describing the enhanced stability of cyclic, planar, conjugated systems of electrons. youtube.com In this compound, both the phenolic and aniline rings are aromatic. The degree of aromaticity can be influenced by the substituents attached to the rings.
Phenolic Ring: The phenolic ring is substituted with a hydroxyl group, two methyl groups, and a tolylamino group. All of these are electron-donating groups. The strong resonance donation from the hydroxyl and amino groups, along with the inductive donation from the methyl groups, increases the π-electron density within the ring. This enhanced electron delocalization generally leads to a high degree of aromaticity. Experimental evidence for the electronic effects on the ring can be obtained from ¹H NMR spectroscopy, where electron-donating groups typically cause an upfield shift (to lower ppm) of the signals for the ortho and para protons due to increased shielding. youtube.com For the phenolic ring in this molecule, the two remaining ring protons would be expected to show such shielding effects.
Aniline Ring: The aniline ring is substituted with the amino bridge to the phenolic ring and a para-methyl group. The nitrogen lone pair of the amino group is delocalized into both the aniline and the phenolic rings, though the extent of delocalization into each ring can vary. The methyl group on the tolyl moiety is electron-donating, which enhances the electron density and aromatic character of this ring.
Computational and Theoretical Investigations of 2,6 Dimethyl 4 P Tolylamino Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods can provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. A typical DFT study of 2,6-Dimethyl-4-p-tolylamino-phenol would involve the optimization of its three-dimensional structure to find the most stable arrangement of its atoms (its ground state geometry). This process would yield key parameters such as bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations would elucidate the electronic structure, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.
Despite the power of this technique, a thorough search of scientific databases and literature did not yield any specific studies that have published the results of DFT calculations for the geometry optimization and electronic structure of this compound.
Ab Initio Methods for High-Accuracy Electronic Structure Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory offer increasing levels of accuracy for predicting electronic structure.
These high-accuracy calculations are computationally more intensive than DFT but can provide benchmark data for properties such as electron correlation energies and precise electronic state energies. An ab initio study of this compound would offer a more refined understanding of its electronic behavior. However, no published research detailing the application of ab initio methods for high-accuracy electronic structure prediction of this specific compound could be located.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and reaction pathways.
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable bonds in this compound suggests that it can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating these bonds. This analysis helps to identify the most stable conformers and the energy barriers between them.
Such a study would provide critical information about the molecule's flexibility and the relative populations of its different shapes at a given temperature. Despite the importance of this information, no studies detailing the conformational analysis or the potential energy surface of this compound were found in the public domain.
Simulation of Reaction Pathways and Transition States
Computational chemistry can be used to model chemical reactions, identifying the transition state structures and calculating the activation energies. This allows for the prediction of reaction mechanisms and kinetics. For this compound, one could theoretically investigate various reactions, such as oxidation or electrophilic substitution.
These simulations provide a molecular-level understanding of how the reaction proceeds. A search of the literature did not, however, uncover any studies that have simulated the reaction pathways and transition states for this specific compound.
Reactivity and Selectivity Predictions
Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules, offering insights that complement experimental studies. For this compound, theoretical investigations can elucidate its electronic structure and how it behaves in different chemical environments. This section delves into the application of Frontier Molecular Orbital (FMO) theory, electrostatic potential analysis, and solvation models to understand the reactivity of this compound.
Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict the outcome of chemical reactions. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and, therefore, more reactive. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | Value | Difference between LUMO and HOMO energies, related to chemical reactivity and stability. |
| Note: The values in this table are hypothetical and serve as a template. Specific computational studies are required to determine the actual energies for this compound. |
Molecular Electrostatic Potential (MEP) Analysis is another vital computational tool that visualizes the charge distribution within a molecule. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. wolfram.com These maps use a color spectrum to identify electron-rich areas (nucleophilic sites), typically colored red, and electron-poor areas (electrophilic sites), usually colored blue. researchgate.netyoutube.com
In the case of this compound, the MEP would likely show negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these are prime sites for electrophilic attack. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The aromatic rings would display intermediate potentials. Understanding these sites is crucial for predicting how the molecule will interact with other reagents. researchgate.net
Solvent Effects on Reactivity: Continuum and Explicit Solvation Models
The solvent in which a reaction occurs can significantly influence its rate and mechanism. Computational models are employed to simulate these solvent effects and can be broadly categorized into continuum and explicit solvation models. wikipedia.org
Explicit Solvation Models offer a more detailed and computationally intensive approach by treating individual solvent molecules explicitly. wikipedia.org This method is particularly useful for understanding specific solute-solvent interactions, such as hydrogen bonding. researchgate.netsintef.no For this compound, which has both hydrogen bond donor (hydroxyl and amino groups) and acceptor (oxygen and nitrogen atoms) capabilities, explicit solvation models could provide critical insights into its behavior in protic solvents like water or alcohols. These models can reveal the structure of the solvation shell around the molecule and the energetic contributions of specific hydrogen bonds. researchgate.net
While specific studies on the solvent effects on the reactivity of this compound using these models are not available in the searched literature, research on similar molecules like amino acids has demonstrated the power of combining explicit and continuum models to accurately predict properties such as pKa values in solution. sintef.no
Table 2: Comparison of Solvation Models for Studying this compound
| Model Type | Description | Advantages | Disadvantages |
| Continuum Models (e.g., PCM) | Solvent is treated as a uniform dielectric medium. wikipedia.orgresearchgate.net | Computationally less expensive, good for bulk solvent effects. wikipedia.org | Lacks specific solute-solvent interaction details. researchgate.net |
| Explicit Models | Individual solvent molecules are included in the calculation. wikipedia.org | Provides detailed information on specific interactions like hydrogen bonding. researchgate.net | Computationally very expensive, requires extensive sampling. wikipedia.org |
Applications in Advanced Chemical Systems and Materials Science
Utilization as a Ligand in Coordination Chemistry and Catalysis
The presence of both a phenolic oxygen and an amino nitrogen atom allows 2,6-Dimethyl-4-p-tolylamino-phenol to function as a versatile ligand in coordination chemistry. The electronic properties of the ligand and the steric hindrance provided by the methyl groups can be strategically utilized to design novel metal complexes with specific catalytic activities.
The synthesis of metal complexes using substituted phenol (B47542) ligands is a well-established field. The coordination of this compound to various transition metals can be achieved through the deprotonation of the phenolic hydroxyl group, leading to the formation of a phenolate (B1203915) ligand that can bind to a metal center. The amino group can also coordinate to the metal, potentially forming a bidentate chelate.
The general approach to synthesizing such complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of transition metal complexes with a related symmetric ligand, 2,6-di((phenazonyl-4-imino)methyl)-4-methylphenol, has been reported, resulting in both dinuclear cobalt(II) and mononuclear zinc(II) complexes. nih.gov The synthesis of various other transition metal(II) complexes with a novel symmetrical benzothiazole-based ligand derived from 4-tert-butyl-2,6-diformylphenol has also been demonstrated, yielding complexes with octahedral or tetragonal geometries. nih.gov These examples suggest that this compound could similarly form a range of mononuclear or polynuclear complexes with diverse geometries depending on the metal ion and reaction conditions.
The synthesis of such complexes can be characterized by various spectroscopic and analytical techniques as shown in the table below, which is based on data for related compounds.
| Technique | Observation | Implication |
| Infrared (IR) Spectroscopy | Shift in the ν(O-H) and ν(N-H) stretching frequencies upon coordination. | Confirmation of ligand binding to the metal center through the oxygen and/or nitrogen atoms. |
| UV-Vis Spectroscopy | Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions. | Information about the electronic structure and coordination geometry of the metal complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the ligand's protons upon complexation. | Elucidation of the binding mode and solution-state structure of the complex. |
| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional arrangement of atoms. | Unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and coordination geometry. |
Metal complexes derived from phenolic and aminic ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic and steric environment provided by the ligand plays a crucial role in determining the catalytic efficiency and selectivity of the metal center.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. masterorganicchemistry.comacs.org The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Aminophosphine-based pincer complexes have demonstrated excellent catalytic activity in both Suzuki and Heck reactions, highlighting the potential of ligands containing amino functionalities. chimia.ch While direct studies on complexes of this compound are not available, its structural similarity to ligands used in highly active palladium catalysts suggests that its complexes could also be effective in promoting cross-coupling reactions. The use of dialkylbiaryl phosphine (B1218219) ligands has been shown to be widely applicable for a variety of Pd-catalyzed cross-coupling reactions. nih.gov
Oxidation Reactions: Copper complexes are well-known catalysts for a range of oxidation reactions, including the oxidation of phenols and alcohols. nih.govbohrium.comacs.orgrsc.orgnih.gov The catalytic activity of copper complexes bearing redox-active ligands has been a subject of intense research. nih.gov For instance, copper(II) complexes have been used for the catalytic oxidation of 3,5-di-tert-butylcatechol. rsc.org The mechanism of phenol oxidation by cupric-superoxo complexes has also been investigated, providing insights into the role of the ligand in modulating the reactivity of the copper center. acs.org Given that this compound possesses a sterically hindered phenolic group, its copper complexes could exhibit interesting catalytic activity in the selective oxidation of various substrates.
The following table summarizes the potential catalytic applications of metal complexes of this compound based on the performance of related systems.
| Reaction Type | Potential Metal Catalyst | Substrates | Products |
| Suzuki Cross-Coupling | Palladium(II) | Aryl halides, boronic acids | Biaryls |
| Heck Cross-Coupling | Palladium(II) | Aryl halides, alkenes | Substituted alkenes |
| Phenol Oxidation | Copper(II) | Substituted phenols | Quinones, biphenols |
| Alcohol Oxidation | Copper(II) | Primary and secondary alcohols | Aldehydes and ketones |
Integration into Functional Materials
The molecular structure of this compound makes it an attractive monomer for the synthesis of functional polymers. The presence of the redox-active diarylamine moiety and the potential for polymerization through the phenolic or amino groups open up possibilities for creating novel materials with interesting electronic and optical properties.
The electropolymerization of aminophenol derivatives is a known method for producing redox-active polymer films. nih.gov For example, the electrochemical oxidation of p-aminophenol can lead to the formation of polymer films on electrode surfaces. The electrochemical behavior of p-aminophenol has been investigated on various electrode materials, revealing that its oxidation can lead to polymerization. nih.gov It is plausible that this compound could undergo similar electrochemical polymerization, leading to the formation of a redox-active polymer. The resulting polymer would possess a backbone containing both phenolic and diarylamine units, which could exhibit interesting electrochemical properties and be useful in applications such as charge storage or electrocatalysis. The overoxidation of poly(p-aminophenol) has been shown to improve the porosity and conductivity of the resulting film. uab.cat
Electrochromic Materials: Electrochromic materials exhibit a reversible change in their optical properties upon the application of an electrical potential. Polymers containing triarylamine units are well-known for their electrochromic behavior. ntu.edu.twnih.govmdpi.comnih.gov The oxidation of the triarylamine moiety leads to the formation of a stable radical cation, which is accompanied by a distinct color change. Given that this compound contains a diarylamine unit, polymers derived from this compound could exhibit electrochromic properties. The incorporation of such a monomer into polyamides or polyimides could lead to new electrochromic materials with tunable colors and switching speeds. mdpi.com
Luminescent Materials: Luminescent metal complexes have attracted significant attention for their potential applications in bioimaging, sensing, and lighting. nih.govrsc.org The emission properties of these complexes are highly dependent on the nature of the ligand. Zinc(II) and cadmium(II) complexes with N-donor ligands have been shown to exhibit photoluminescence. uab.catmdpi.comresearchgate.netx-mol.comnih.gov The coordination of this compound to these metal ions could lead to the formation of new luminescent materials. The emission color and quantum yield of these materials could be tuned by modifying the substituents on the ligand or by changing the metal center.
Development of Chemical Sensors and Probes (for non-biological analytes)
The ability of this compound to participate in specific molecular interactions, such as hydrogen bonding and metal coordination, makes it a promising candidate for the development of chemical sensors.
The design of chemosensors often relies on the integration of a recognition unit (receptor) with a signaling unit (transducer). In the case of this compound, the phenolic proton and the amino group can act as hydrogen bond donors, enabling the selective recognition of anions. rsc.orgmdpi.comnih.gov The binding of an anion through hydrogen bonding can lead to a change in the electronic properties of the molecule, which can be detected as a colorimetric or fluorescent response. For instance, colorimetric sensors for fluoride (B91410) ions have been developed based on receptors that utilize N-H hydrogen bonding. rsc.org
Furthermore, the ligand properties of this compound can be exploited for the detection of metal ions. The coordination of a metal ion to the ligand can induce a change in its fluorescence or absorption spectrum, providing a basis for a sensing mechanism. Fluorescent chemosensors for metal ions have been developed based on related aminophenol structures. nih.gov A Schiff base fluorescent chemosensor derived from 4-aminophenol (B1666318) has been shown to exhibit high selectivity and sensitivity for Al³⁺ ions. nih.gov
The following table outlines the potential sensing applications of this compound.
| Analyte | Sensing Mechanism | Detection Method |
| Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding interaction with the N-H and O-H groups. | Colorimetric or Fluorometric |
| Metal Ions (e.g., Al³⁺, Zn²⁺) | Coordination with the phenolic oxygen and amino nitrogen. | Fluorometric or Colorimetric |
Design Principles for Selective Recognition of Chemical Species
There is no available research that details the design principles or application of this compound for the selective recognition of chemical species. In principle, the phenolic hydroxyl group and the secondary amino group could act as hydrogen bond donors and acceptors, and the aromatic rings could participate in π-π stacking interactions. These features are fundamental to molecular recognition; however, no specific examples involving this compound have been documented.
Mechanistic Studies of Analyte-Induced Responses
In the absence of any documented use of this compound as a chemical sensor or recognition agent, there are no mechanistic studies of its analyte-induced responses. Such studies would typically involve spectroscopic or electrochemical methods to observe changes in the compound's properties upon interaction with a target analyte, but this research has not been published.
Role as a Building Block in Complex Organic Synthesis
While substituted phenols and anilines are common building blocks in organic synthesis, the specific role of this compound in the synthesis of complex molecules is not well-documented.
Intermediate in the Synthesis of Macrocycles and Polycyclic Structures
No published synthetic routes were found that utilize this compound as an intermediate in the synthesis of specific macrocycles or polycyclic structures. The bifunctional nature of the molecule, possessing both a nucleophilic amino group and a phenolic hydroxyl group, theoretically allows for its incorporation into larger ring systems or fused aromatic structures. However, no concrete examples are present in the scientific literature.
Advanced Research Methodologies and Analytical Techniques
State-of-the-Art Spectroscopic Techniques for Mechanistic Insights
Spectroscopy is a cornerstone for elucidating the intricate details of chemical reactions involving 2,6-Dimethyl-4-p-tolylamino-phenol, from the fleeting existence of intermediates to the stable architecture of complex structures.
Time-Resolved Spectroscopy for Reaction Intermediates
Time-resolved spectroscopy is pivotal for observing and characterizing transient species that are crucial to understanding reaction pathways. In the study of phenolic compounds, particularly those with amino groups, oxidation reactions are of significant interest. These reactions often proceed through radical intermediates.
For instance, time-resolved resonance Raman spectroscopy has been effectively used to study the p-aminophenol radical cation in aqueous solutions. iaea.orgacs.org This technique allows for the identification of vibrational modes of short-lived species. In a similar vein, the oxidation of this compound would likely proceed via a phenoxyl radical. Time-resolved techniques could capture the vibrational spectrum of this intermediate, providing data on bond order changes and the delocalization of the unpaired electron across the aromatic system. The study of p-aminophenol has shown distinct spectral shifts between the radical cation and the neutral radical, indicating sensitivity to the electronic structure. iaea.org
Table 1: Hypothetical Time-Resolved Resonance Raman Data for the Phenoxyl Radical of this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment |
| ν(C-O) | ~1500-1520 | Phenoxyl C-O stretch |
| ν(C-N) | ~1400-1440 | C-N stretching vibration |
| ν(Ring) | ~1600-1630 | Aromatic ring stretching |
This table is illustrative and based on data from analogous compounds.
2D NMR and Solid-State NMR for Complex Structural Analysis
While standard one-dimensional Nuclear Magnetic Resonance (NMR) provides basic structural information, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex molecules like this compound. pitt.edu Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the mapping of proton-proton and proton-carbon correlations, which is essential for assigning the signals of the tolyl and dimethylphenol rings. For instance, the HMBC experiment can show long-range couplings between the amine proton and carbons in both aromatic rings, confirming the connectivity. researchgate.net
Solid-state NMR would be particularly useful for characterizing the compound in its solid form, providing insights into its crystalline packing and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenolic OH | 4.5 - 8.0 (broad) | - |
| Amine NH | 4.0 - 6.0 (broad) | - |
| Aromatic CH (phenol ring) | 6.5 - 7.0 | 115 - 130 |
| Aromatic CH (tolyl ring) | 7.0 - 7.3 | 120 - 140 |
| Methyl (phenol ring) | 2.1 - 2.3 | 15 - 20 |
| Methyl (tolyl ring) | 2.2 - 2.4 | 20 - 25 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The use of D₂O exchange can confirm the OH and NH proton signals. libretexts.org
Advanced Electrochemical Characterization Methods
Electrochemical methods are powerful tools for investigating the redox behavior of this compound, offering both kinetic and thermodynamic information about its electron transfer reactions. researchgate.net
Cyclic Voltammetry and Chronoamperometry for Kinetic and Thermodynamic Studies
Cyclic voltammetry (CV) is a fundamental technique for studying the oxidation of phenolic compounds. nih.govresearchgate.net For this compound, a CV experiment would reveal the potential at which it is oxidized. The presence of both a phenol (B47542) and an amino group suggests a rich electrochemical behavior. The oxidation potential is expected to be influenced by the electron-donating nature of the dimethyl and tolylamino substituents. The reversibility of the oxidation process can be assessed by the presence and characteristics of a corresponding reduction peak. nih.gov Studies on similar phenols often show irreversible or quasi-reversible oxidation due to follow-up chemical reactions of the initially formed phenoxyl radical, such as dimerization or polymerization. researchgate.netmdpi.com
Chronoamperometry, where the current is measured as a function of time at a fixed potential, can be used to determine the diffusion coefficient of the molecule and to study the kinetics of chemical reactions that follow the electron transfer. researchgate.net
Table 3: Typical Cyclic Voltammetry Parameters for Phenolic Compounds
| Parameter | Description | Typical Value/Observation |
| Epa | Anodic Peak Potential | 0.4 - 1.0 V (vs. Ag/AgCl) |
| Epc | Cathodic Peak Potential | Often absent or shifted for irreversible processes |
| ipa | Anodic Peak Current | Proportional to concentration and square root of scan rate |
| ip/ν¹/² | Scan Rate Normalized Current | Constant for diffusion-controlled processes |
Spectroelectrochemistry for Coupled Electron-Transfer and Chemical Reactions
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the electronic and structural changes occurring during a redox reaction. By monitoring the UV-Vis or IR spectrum of the solution in the vicinity of the electrode during a potential scan, it is possible to identify the species being formed.
For this compound, this technique would allow for the direct observation of the formation of the phenoxyl radical and any subsequent products, such as quinone-imine type structures that might arise from further oxidation. This would help to elucidate the mechanism of coupled electron-transfer and chemical reactions. nih.gov
Mass Spectrometry and Chromatographic Techniques for Reaction Mixture Analysis
The analysis of reaction mixtures containing this compound and its products necessitates the use of separation techniques coupled with sensitive detection methods.
Mass spectrometry (MS) is a key technique for identifying the products formed in reactions of this compound. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that can be used to detect the molecular ion of the parent compound and its various transformation products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the detected species.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful separation techniques that can be used to analyze complex mixtures. nih.govoup.com In the context of this compound, these methods would be essential for separating the starting material from its various reaction products, including isomers and oligomers. Coupling these chromatographic techniques with mass spectrometry (GC-MS or LC-MS) provides a powerful tool for the separation, identification, and quantification of the components in a reaction mixture. rsc.orgirjet.netnih.gov For volatile derivatives, GC-MS is often employed, while LC-MS is suitable for less volatile and thermally labile compounds. rsc.org
Table 4: Chromatographic and Mass Spectrometric Data for Analysis
| Technique | Information Provided |
| HPLC | Separation and quantification of non-volatile compounds. |
| GC-MS | Separation and identification of volatile compounds and their fragments. |
| LC-MS | Separation, identification, and quantification of a wide range of compounds. |
| HRMS | Accurate mass measurement for elemental composition determination. |
High-Resolution Mass Spectrometry for Unambiguous Identification of Products and Byproducts
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its related products and byproducts. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the parent compound and any associated impurities or reaction byproducts.
The theoretical exact mass of this compound (C₁₅H₁₇NO) is calculated to be 227.131014166 Da. nih.gov In a research setting, an experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, that closely matches this theoretical value would provide strong evidence for the presence of the compound.
In the synthesis of this compound, various byproducts could potentially form through side reactions. For instance, incomplete reactions or the presence of impurities in the starting materials could lead to the formation of related phenolic compounds or derivatives. HRMS can distinguish these byproducts from the target molecule, even if they have the same nominal mass, by resolving their different elemental compositions.
Table 1: Theoretical Exact Masses of Potential Byproducts in the Synthesis of this compound
| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |
| 2,6-Dimethylphenol (B121312) | C₈H₁₀O | 122.0732 |
| p-Toluidine (B81030) | C₇H₉N | 107.0735 |
| 4-Amino-2,6-dimethylphenol | C₈H₁₁NO | 137.0841 |
The ability of HRMS to provide precise mass measurements is critical for the definitive identification of such closely related structures, ensuring the purity and quality of the final product.
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Complex System Deconvolution
When this compound is present in a complex mixture, such as a reaction medium or an environmental sample, hyphenated chromatographic techniques are essential for its separation and identification. These methods couple the separation power of chromatography with the detection capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds, derivatization is sometimes employed to increase volatility. In the case of this compound, this would involve converting the polar hydroxyl group into a less polar ether or ester. The sample is then vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. While specific GC-MS methods for this compound are not widely documented, general methods for phenols involve using a non-polar or medium-polarity column and a temperature-programmed oven to ensure efficient separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for less volatile or thermally labile compounds, as it does not require the sample to be vaporized. This technique separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. For phenolic compounds, reversed-phase chromatography is commonly used. The separated analytes are then ionized and analyzed by two mass spectrometers in series (tandem MS). The first mass spectrometer selects the parent ion of interest (e.g., the molecular ion of this compound at m/z 228.1), which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, creating a unique "fingerprint" that allows for highly selective and sensitive detection, even in complex matrices.
Table 2: Illustrative LC-MS/MS Parameters for Phenolic Compound Analysis
| Parameter | Setting |
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | Gradient elution from low to high organic phase |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS1 Scan | Full scan to identify parent ions |
| MS2 Fragmentation | Collision-Induced Dissociation (CID) |
| Monitored Transition | e.g., m/z 228.1 -> fragment ions |
These hyphenated techniques are crucial for the deconvolution of complex systems, allowing for the accurate quantification and identification of this compound alongside other components.
Crystallographic Analysis for Understanding Intermolecular Interactions and Packing
Crystallographic analysis, specifically single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique is fundamental to understanding the intermolecular interactions and packing of this compound.
To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The data from the diffraction pattern allows for the determination of the crystal system, space group, and unit cell dimensions. More importantly, it reveals the precise coordinates of each atom in the crystal lattice.
From this detailed structural information, key intermolecular interactions can be identified and characterized. For this compound, these would likely include:
π-π Stacking: The presence of two aromatic rings (the phenol and tolyl groups) suggests the possibility of π-π stacking interactions, where the electron clouds of the rings interact. The crystallographic data would show the distances and orientations between these rings.
Future Research Directions and Unaddressed Challenges
Emerging Synthetic Strategies for Enhanced Sustainability and Efficiency
The traditional synthesis of 2,6-Dimethyl-4-p-tolylamino-phenol often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary challenge for future research is the development of more sustainable and efficient synthetic routes. Emerging strategies are expected to focus on green chemistry principles, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts.
Future investigations could explore catalytic systems that enable the direct C-N cross-coupling of 2,6-dimethylphenol (B121312) with p-toluidine (B81030) or its derivatives. The use of earth-abundant metal catalysts, such as iron or copper, in place of precious metals like palladium, presents a significant area for development. Furthermore, enzymatic or biocatalytic approaches could offer highly selective and environmentally benign alternatives to conventional methods. The exploration of solvent-free reaction conditions or the use of green solvents like supercritical fluids or ionic liquids could also dramatically improve the environmental footprint of the synthesis.
A comparative analysis of potential future synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, greater abundance. | Catalyst stability and lifetime, achieving high yields and selectivity. |
| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering, substrate scope limitations, scalability. |
| Photoredox Catalysis | Use of light as a renewable energy source, mild reaction conditions. | Development of suitable photosensitizers, overcoming competing reactions. |
| Flow Chemistry | Enhanced safety and control, easier scalability, potential for automation. | High initial setup cost, potential for clogging with solid byproducts. |
Exploration of Novel Reactivity and Unconventional Chemical Transformations
The established reactivity of this compound is primarily centered around its antioxidant properties, specifically the hydrogen atom transfer from the phenolic hydroxyl group. However, the molecule possesses multiple reactive sites that remain underexplored. Future research should aim to uncover novel reactivity and harness it for unconventional chemical transformations.
One promising area is the selective functionalization of the aromatic rings. The development of regioselective C-H activation methods could allow for the introduction of new functional groups onto either the phenolic or the p-tolyl ring, leading to the creation of novel derivatives with tailored properties. Another avenue of interest is the exploration of the molecule's potential as a ligand for metal complexes. The nitrogen and oxygen atoms could serve as coordination sites, opening up possibilities for its use in catalysis or as a building block for metal-organic frameworks (MOFs).
Furthermore, the oxidation of this compound can lead to the formation of quinone-imine type structures. A deeper understanding and control of these oxidative processes could enable its use as a synthon in organic synthesis or as a component in redox-active materials.
Integration into Advanced Multifunctional Systems and Materials
While this compound is a known stabilizer for polymers and oils, its integration into more advanced multifunctional systems and materials is a key direction for future research. This involves moving beyond its passive antioxidant role to become an active component that imparts new functionalities.
One area of exploration is the development of "smart" polymers that respond to external stimuli. For instance, the redox activity of the compound could be harnessed to create materials that change their optical or electronic properties in response to an oxidative environment. The incorporation of this molecule into conductive polymers could also lead to the development of new materials for organic electronics, such as sensors or antistatic coatings.
Another avenue is the covalent attachment of this compound to the surface of nanoparticles or other nanomaterials. This could create hybrid materials with enhanced antioxidant activity and improved dispersibility in various matrices. The development of antioxidant-grafted biomaterials for medical implants is another exciting possibility, where the localized antioxidant effect could improve biocompatibility and device longevity.
| Advanced Material System | Potential Functionality | Research Focus |
| Stimuli-Responsive Polymers | Redox-switchable optical/electronic properties. | Design and synthesis of monomers, polymerization techniques. |
| Conductive Polymer Composites | Enhanced stability, antistatic properties, sensing capabilities. | Improving compatibility and dispersion, understanding charge transport mechanisms. |
| Nanomaterial Hybrids | Targeted antioxidant delivery, enhanced material performance. | Surface functionalization chemistry, characterization of hybrid materials. |
| Bio-integrated Materials | Improved biocompatibility, reduced inflammation at implant sites. | Bioconjugation strategies, in vitro and in vivo performance evaluation. |
Synergistic Application of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is expected to be a driving force in future research on this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, bond dissociation energies, and reaction mechanisms. This information can guide the design of new experiments and the interpretation of experimental results.
For instance, computational screening can be used to predict the antioxidant activity of novel derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. Molecular dynamics simulations can be employed to study the interaction of the molecule with polymer chains or at interfaces, providing a molecular-level understanding of its stabilization mechanisms.
The development of more accurate and efficient computational models will be crucial. This includes the incorporation of solvent effects, the modeling of excited states to understand photochemical processes, and the use of machine learning algorithms to predict properties based on large datasets. The close collaboration between computational and experimental chemists will undoubtedly accelerate the pace of discovery in this field.
Methodological Innovations in Characterization and Analytical Chemistry
As this compound is integrated into more complex systems and materials, the need for advanced characterization and analytical techniques will become more acute. Future research should focus on developing new methodologies to detect and quantify the compound and its transformation products in challenging matrices.
This includes the development of highly sensitive and selective chromatographic methods, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), for trace-level analysis. In-situ and operando spectroscopic techniques, such as Raman and infrared spectroscopy, could provide real-time information on the chemical state of the molecule during degradation or reaction processes.
Furthermore, the development of novel sensors for the direct detection of this compound or its oxidation products could be valuable for monitoring the condition of materials in which it is used as a stabilizer. These could be based on electrochemical or optical principles. Innovations in solid-state NMR spectroscopy could also provide detailed information about the molecule's mobility and interactions within a polymer matrix.
Q & A
Q. Table 1: Example Synthesis Parameters
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | ZnCl₂ (10 mol%) | 68 | 97 |
| Solvent | Toluene, reflux | 72 | 96 |
| Purification | Ethanol recrystallization | 65 | 98 |
Basic: How should researchers characterize the structural identity of this compound post-synthesis?
Methodological Answer:
Use a multi-spectral approach:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to confirm methyl (δ 2.2–2.4 ppm) and aromatic proton signals (δ 6.8–7.2 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.15).
- Infrared Spectroscopy : Detect phenolic O-H stretching (3200–3600 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹) .
Advanced: How can computational modeling predict the electronic properties of this compound, and what software tools are validated for this purpose?
Methodological Answer:
- Software Tools : Gaussian 16 or ORCA for density functional theory (DFT) calculations. Use the InChI code (
InChI=1S/C14H14O/...) from PubChem to input the molecular structure. - Properties Analyzed :
- HOMO-LUMO gaps to assess redox potential.
- Electrostatic potential maps to predict nucleophilic/electrophilic sites.
- Validation : Cross-check results with experimental UV-Vis spectra (λmax ~280 nm in ethanol) .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., cell lines, solvent controls, incubation time).
- Data Triangulation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Literature Cross-Referencing : Use databases like PubMed and Connected Papers to identify confounding variables (e.g., impurities, stereochemical differences) .
Q. Table 2: Example Bioactivity Discrepancies
| Study | Assay Type | IC₅₀ (μM) | Potential Confounder |
|---|---|---|---|
| A | Enzyme inhibition | 12.3 | Impurity in batch |
| B | Cell viability | 45.7 | DMSO concentration |
Advanced: What are the best practices for evaluating the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Q. Table 3: Stability Under Stress Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2, 72h | 15 | Quinone derivative |
| pH 12, 72h | 78 | Demethylated product |
| 60°C, 48h | 22 | Oxidized dimer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
